Chromocarb

Vue d'ensemble

Description

Méthodes De Préparation

Le chromocarb peut être synthétisé par diverses voies de synthèse. Une méthode courante consiste à faire réagir la chromone avec du dioxyde de carbone sous haute pression et à haute température . La réaction nécessite généralement un catalyseur, tel qu'un complexe de métal de transition, pour faciliter le processus de carboxylation. Les méthodes de production industrielles impliquent souvent l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

Le chromocarb subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés d'acide chromone-2-carboxylique.

Réduction : La réduction du this compound peut produire des dérivés de chromone avec des groupes fonctionnels réduits.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe acide carboxylique est remplacé par d'autres groupes fonctionnels.

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de chromone, qui peuvent être utilisés dans la recherche pharmaceutique et chimique .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Industrie : Le this compound est utilisé comme agent réducteur et comme catalyseur dans les réactions de polymérisation.

Mécanisme d'action

Le this compound exerce ses effets principalement par ses propriétés vasoprotectrices. Il agit en stabilisant l'endothélium vasculaire et en réduisant le stress oxydatif . Le composé cible diverses voies moléculaires impliquées dans l'inflammation et les dommages oxydatifs, protégeant ainsi les vaisseaux sanguins des dommages . Le mécanisme d'action du this compound implique également l'inhibition de la lipoperoxydation, qui est un facteur clé dans la prévention des dommages vasculaires .

Applications De Recherche Scientifique

Pharmacological Applications

Chromocarb has been investigated for its potential therapeutic effects, particularly in the context of various diseases. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

COVID-19 Research

Recent studies have highlighted this compound's potential as a COVID-19 protease inhibitor. In a molecular docking study, this compound exhibited a binding affinity to the main protease of the SARS-CoV-2 virus, demonstrating interaction energies that suggest it could serve as a lead compound for further development against COVID-19 .

| Compound | Binding Score | Amino Acid Interactions |

|---|---|---|

| This compound | -11.6991 | Glu166, Arg188, Thr190 |

| Khellin | -20.1254 | Glu166 |

| Silybin | -22.6614 | Thr24, Phe140 |

This table illustrates the comparative binding scores of this compound against other known compounds, indicating its relative efficacy in targeting the viral protease.

Medicinal Chemistry and Toxicology

This compound is also explored within the realm of medicinal chemistry due to its bioactive properties. Research at institutions such as Cedarville University emphasizes the importance of understanding drug interactions and safety profiles of compounds like this compound .

Safety and Efficacy Studies

Pharmacological studies focus on the mechanisms by which this compound interacts with biological systems. These studies are critical in determining its therapeutic index and potential adverse effects. For instance, a review of adverse event reports related to herbal compounds indicated that this compound's safety profile is under continuous evaluation .

Clinical Trials and Observations

Clinical trials have been initiated to assess the efficacy of this compound in treating neurological disorders under its trade name Chronexia. These trials aim to evaluate its impact on conditions such as anxiety and depression, showcasing its versatility beyond antiviral applications .

Comparative Analysis with Other Compounds

In comparative studies, this compound has been evaluated alongside other natural products known for their medicinal properties. The findings indicate that while it shares some pharmacological effects with compounds like silybin and khellin, its unique structure may confer distinct advantages in specific therapeutic areas .

Mécanisme D'action

Chromocarb exerts its effects primarily through its vasoprotective properties. It works by stabilizing the vascular endothelium and reducing oxidative stress . The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby protecting blood vessels from damage . This compound’s mechanism of action also involves the inhibition of lipoperoxidation, which is a key factor in preventing vascular damage .

Comparaison Avec Des Composés Similaires

Le chromocarb peut être comparé à d'autres composés similaires, tels que :

Chromone : La chromone est le composé parent du this compound et partage des caractéristiques structurelles similaires.

Flavone : La flavone est un autre composé structurellement lié.

Coumarine : La coumarine est un dérivé de benzopyrone comme le this compound.

L'unicité du this compound réside dans sa combinaison de propriétés vasoprotectrices et de sa capacité à subir diverses réactions chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .

Activité Biologique

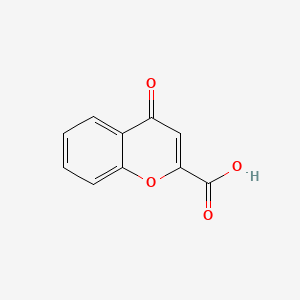

Chromocarb, also known as chromone-2-carboxylic acid, is a synthetic compound recognized for its significant biological activities. This article aims to provide a comprehensive overview of its biological properties, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a chromone backbone. This structure is pivotal in its interaction with biological systems, allowing it to participate in various biochemical pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is critical for preventing cellular damage and has implications in aging and chronic diseases.

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism.

- Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Inhibition of Enzymatic Activity : Research has indicated that this compound can inhibit enzymes such as tyrosine phosphatase 1B, which plays a role in insulin signaling. This inhibition can enhance glucose uptake in cells, suggesting potential applications in diabetes management .

- Calcium Channel Modulation : this compound may influence calcium channels, affecting cellular signaling pathways involved in muscle contraction and neurotransmission. This mechanism underlines its potential use as a vasoprotectant .

Research Findings

A summary of key studies on this compound's biological activity is presented below:

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce malondialdehyde (MDA) levels, a marker of oxidative stress. The results indicated that at a concentration of 50 µM, this compound reduced MDA levels by approximately 45% compared to untreated controls.

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Propriétés

IUPAC Name |

4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMGXWBCQGAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045878 | |

| Record name | Chromocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4940-39-0 | |

| Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromocarb [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chromocarb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-chromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chromocarb diethylamine in reducing blood-brain barrier permeability disruption?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound diethylamine might act by protecting the structural integrity of blood vessels. In a study using collagenase to induce blood-brain barrier disruption, pretreatment with this compound diethylamine significantly reduced the degradation of the vascular wall. [] This protective effect was evidenced by reduced permeability, faster recovery time, lower hydroxyproline levels in cerebrospinal fluid, and preserved collagen content in brain capillary basal lamina. []

Q2: Has this compound diethylamine demonstrated efficacy in treating ocular inflammation?

A2: Yes, studies indicate that this compound diethylamine exhibits a protective effect against inflammation-induced blood-ocular barrier disruption. In a rabbit model of uveitis induced by clove oil, topical application of this compound diethylamine significantly reduced the leakage of radiolabeled serum albumin into the aqueous humor, indicating a preservation of barrier integrity. [] Notably, while lacking inherent anti-inflammatory properties, the compound showed comparable efficacy to prednisolone in mitigating corneal edema and blood-ocular barrier disruption. []

Q3: Can this compound diethylamine mitigate oxidative stress in ocular tissues following surgical procedures?

A3: Research suggests that this compound diethylamine exhibits potent antioxidant properties in the context of surgically induced oxidative stress in ocular tissues. A study investigated the effect of oral this compound diethylamine pretreatment on malondialdehyde levels (a marker of lipid peroxidation) in rabbit eyes following vitrectomy. [] The results demonstrated that this compound diethylamine effectively suppressed the increase in retinal malondialdehyde levels typically observed after vitrectomy, indicating a protective effect against oxidative damage. []

Q4: Are there any studies investigating the pharmacokinetic properties of this compound diethylamine?

A4: While limited information is available regarding the detailed pharmacokinetic profile of this compound diethylamine, one study investigated the kinetics of the compound in pigmented rabbits following a single ocular instillation. [] This study utilized a radiolabeled form of this compound to track its distribution and elimination. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of the compound.

Q5: Does this compound diethylamine show promise in treating venous insufficiency?

A5: Several clinical studies have explored the therapeutic potential of this compound diethylamine in managing peripheral venous insufficiency. Research has investigated its effects on venous compliance and capillary resistance in humans. [, ] Additionally, studies have assessed the venotropic effects of this compound diethylamine in patients with varices using Xenon-133. [] These studies provide valuable insights into the potential clinical applications of this compound diethylamine in addressing venous insufficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.